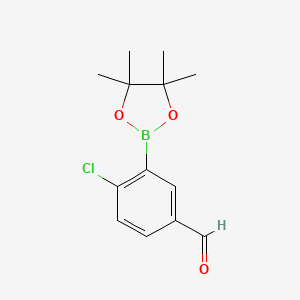
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Übersicht
Beschreibung
“4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H17BO2 . It is also known as pinacol phenylboronic ester .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it participates in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound is an oily substance at room temperature . Its exact physical and chemical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis Pathways
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a versatile compound used in various synthetic pathways. It acts as a precursor in the one-pot synthesis of tetrahydroisoquinolin-4-ols, demonstrating a formal [3+3] cycloaddition with azomethine ylides to form 5-aryloxazolidines, which rearrange into desired products under acidic conditions (Moshkin & Sosnovskikh, 2013). This process showcases the compound's utility in generating complex heterocyclic structures efficiently.
Catalysis and Reaction Mechanisms
This chemical also finds application in catalysis, where it enables transformations such as the highly stereoselective synthesis of 2,3-epoxy-amides from aldehydes using stabilized sulfur ylides, pointing to its role in facilitating epoxide formation with significant stereocontrol (Fernández, Durante-Lanes, & López-Herrera, 1990). Another example includes its use in phase-transfer catalysis for synthesizing complex molecules, indicating its versatility in organic synthesis and potential in creating novel compounds (Qin Bin-chang, 2012).
Materials Science and Polymer Chemistry
In materials science, this compound is instrumental in the preparation of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde, highlighting its role in enhancing catalytic properties for industrial applications (Sharma, Soni, & Dalai, 2012). It also contributes to the development of cubane cobalt and nickel clusters with potential magnetic properties, which could be significant in the field of molecular magnets (Zhang et al., 2013).
Analytical and Environmental Applications
The compound is utilized in analytical chemistry for HPLC-fluorescence determination of chlorophenols in pharmaceuticals, demonstrating its importance in ensuring the quality and safety of pharmaceutical products (Gatti, Roveri, Bonazzi, & Cavrini, 1997). This showcases the broad applicability of this compound beyond synthetic organic chemistry, extending into pharmaceutical analysis and quality control.
Wirkmechanismus
Target of Action
Boronic acids and their esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction . Therefore, the primary targets could be the reactants involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura reaction . In this process, the boron atom in the compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst . This results in the formation of a new carbon-carbon bond.
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound participates, is a part of a broader biochemical pathway involving the synthesis of biaryl compounds . These compounds have various applications in pharmaceuticals and organic materials. The downstream effects of this pathway depend on the specific biaryl compounds produced.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could impact their absorption, distribution, metabolism, and excretion (ADME) properties, potentially limiting their bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds . These compounds can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is influenced by several environmental factors. For instance, the Suzuki–Miyaura reaction requires a palladium catalyst . Additionally, the stability of boronic acids and their esters in water could be affected by factors such as pH and temperature . These factors can influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFQWMIMWQKYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



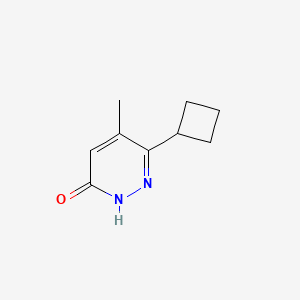
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1492429.png)
![(1S,2R)-2-[2-(3-methylphenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492430.png)
![trans-2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1492431.png)
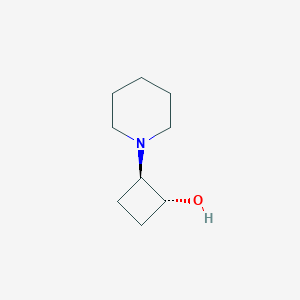
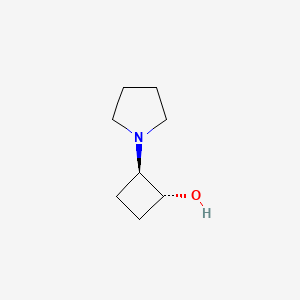
![1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492434.png)
![2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol](/img/structure/B1492436.png)
![Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1492438.png)
![trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1492439.png)
![(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1492441.png)

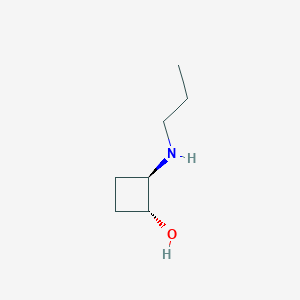
![trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1492446.png)